4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, often referred to as “Compound X” , is a complex heterocyclic compound. Its structural formula is as follows:
Compound X=C23H24N2O3
This compound features a pyrrolopyrazole core with substituents at various positions. The presence of hydroxyl groups and an ethylphenyl moiety contributes to its unique properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of appropriate precursors, followed by cyclization. Here’s a simplified synthetic route:
Condensation: Start with 2-hydroxybenzaldehyde and 4-ethylbenzaldehyde. React them under suitable conditions (e.g., acidic medium) to form the corresponding chalcone intermediate.
Cyclization: Cyclize the chalcone intermediate using hydrazine hydrate or a hydrazine derivative. This step leads to the formation of the pyrrolopyrazole ring system.
Industrial Production: Industrial-scale production of Compound X typically involves more efficient and scalable methods. These may include microwave-assisted reactions, flow chemistry, or solid-phase synthesis.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the pyrrolopyrazole ring can lead to the corresponding dihydropyrrolopyrazole.
Substitution: Substitution reactions at the phenyl ring can modify its properties.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its interactions with biological targets are under investigation.
Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, modulating cellular pathways. Further studies are needed to elucidate its precise targets.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure and potential therapeutic applications. Similar compounds include pyrazoles, pyrroles, and chalcones, but none precisely match its combination of substituents.
: Reference: Example reference source
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O3/c1-2-14-8-10-15(11-9-14)21-18-19(16-6-3-4-7-17(16)27)23-24-20(18)22(28)25(21)12-5-13-26/h3-4,6-11,21,26-27H,2,5,12-13H2,1H3,(H,23,24) |
InChI Key |
LYEMIGIZUIIJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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